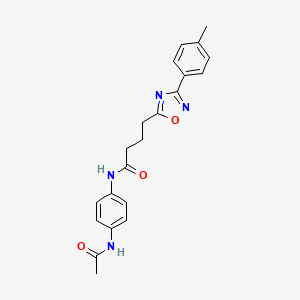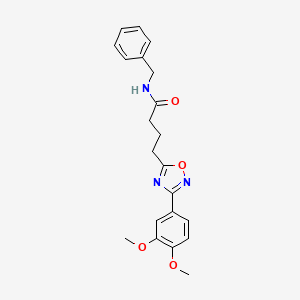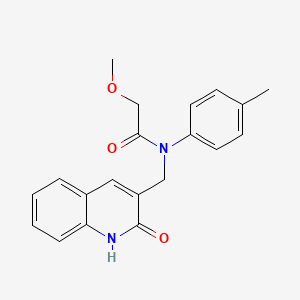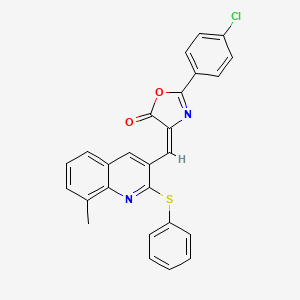
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone varies depending on the application. In medicine, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In agriculture, it acts as a pesticide and herbicide by disrupting the metabolic pathways of pests and weeds. In material science, it exhibits fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone vary depending on the application. In medicine, it has been shown to have low toxicity and minimal side effects. In agriculture, it has been shown to have low environmental impact and minimal toxicity to non-target organisms. In material science, it exhibits good photostability and high quantum yield.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone in lab experiments include its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its relatively low solubility in water and its sensitivity to light and heat.
Zukünftige Richtungen
There are several future directions for the research of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone. In medicine, it could be further studied for its potential as a chemotherapeutic agent and for the treatment of inflammatory diseases. In agriculture, it could be further explored for its potential as a biopesticide and for the development of sustainable agriculture practices. In material science, it could be further investigated for its potential as a sensor and for the synthesis of novel materials with unique properties.
In conclusion, (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone is a compound with a wide range of potential applications in various fields. Its ease of synthesis, low toxicity, and versatility make it a promising compound for future research and development.
Synthesemethoden
The synthesis of (2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone involves the condensation reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-amino-3-phenylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone has been extensively researched for its potential applications in various fields. In medicine, it has been studied for its antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, it has been explored for its potential as a pesticide and herbicide. In material science, it has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-12-6-7-13-22)16-11-5-4-10-15(16)18-20-17(21-24-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYNHANRHIVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl](pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)




![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)


